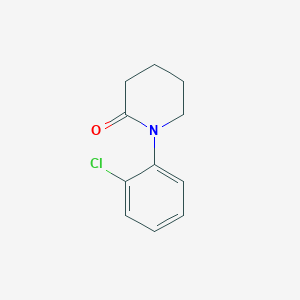

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

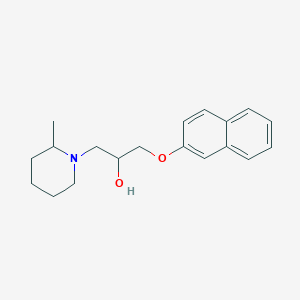

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, also known as PHT-427, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized in 2006 by researchers at the University of Michigan and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing derivatives of similar sulfonamide compounds for potential therapeutic applications. For example, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, revealing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These findings indicate a broad spectrum of pharmacological applications for sulfonamide derivatives, underscoring their significance in drug development.

Materials Science

Conductive Polymers for Electronic Applications

The synthesis and electropolymerization of compounds related to ethylenedioxythiophene and its derivatives, often involving sulfonate groups, have been extensively studied for applications in conductive polymers. These polymers have applications ranging from photovoltaics to organic electronics. For example, electropolymerization of 3,4-ethylenedioxythiophene in the presence of dodecylbenzenesulfonate has been investigated for its potential in creating conductive films with applications in solar cells and other electronic devices (Lima et al., 1998).

Molecular Engineering

Enhancing Polymer Photodetectors

Molecular engineering efforts have led to the development of modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers, significantly improving the sensitivity of polymer photodetectors. This approach, which involves the integration of sulfonamide derivatives, showcases the utility of sulfonamide-based molecules in enhancing the detectivity of photodetectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-12-7-9-20-15(12)14(17)11-16-21(18,19)10-8-13-5-3-2-4-6-13/h2-7,9,14,16-17H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVFPGSQTJXCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)

![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)

![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)

![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)